molecular formula C12H12N6O B2764948 N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1797025-69-4

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Número de catálogo B2764948
Número CAS: 1797025-69-4
Peso molecular: 256.269
Clave InChI: CCDAFIFFPGYQDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, also known as CA-074, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of cathepsin B, a lysosomal cysteine protease that plays a crucial role in many physiological and pathological processes.

Mecanismo De Acción

The mechanism of action of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves the inhibition of cathepsin B, which is a lysosomal cysteine protease that plays a crucial role in many physiological and pathological processes. By inhibiting the activity of cathepsin B, N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can prevent the degradation of extracellular matrix proteins, which is essential for the invasion and metastasis of cancer cells. It can also prevent the accumulation of amyloid beta plaques, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide have been extensively studied in vitro and in vivo. It has been shown to inhibit the activity of cathepsin B in various cell lines and animal models. It has also been shown to inhibit the invasion and metastasis of cancer cells in vitro and in vivo. In addition, it has been shown to reduce the accumulation of amyloid beta plaques in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide in lab experiments include its high potency and specificity for cathepsin B, which makes it a valuable tool for studying the role of cathepsin B in various physiological and pathological processes. However, the limitations of using N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide include its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Direcciones Futuras

There are many future directions for the study of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide. One potential application is in the development of novel cancer therapies that target cathepsin B. Another potential application is in the development of novel Alzheimer's disease therapies that target the accumulation of amyloid beta plaques. In addition, further studies are needed to investigate the potential off-target effects and pharmacokinetics of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, as well as its potential applications in other diseases and physiological processes.

Métodos De Síntesis

The synthesis of N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with cyanide ion. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been shown to inhibit the activity of cathepsin B, which is overexpressed in many types of cancer and has been implicated in the progression of Alzheimer's disease and inflammatory disorders.

Propiedades

IUPAC Name

N-(1-cyanoethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-9(7-13)15-12(19)6-10-2-4-11(5-3-10)18-8-14-16-17-18/h2-5,8-9H,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAFIFFPGYQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.